molecular formula C18H18N2O2 B7911571 Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B7911571
M. Wt: 294.3 g/mol
InChI Key: YTYPDTOPQGIREN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridine ring. The presence of an ethyl group at the 2-position and a carboxylate ester at the 6-position further defines its chemical structure. Compounds of this class are known for their diverse biological activities and are often used as scaffolds in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction typically requires the use of a base, such as sodium hydroxide, and is carried out under ambient conditions.

Another approach involves the use of metal-catalyzed coupling reactions. For example, palladium-catalyzed Sonogashira coupling followed by cyclization has been reported

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions using 2-aminopyridine and α-bromoketones or α-chloroketones . The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, reaction time, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.

    Zolimidine: An anti-ulcer drug.

    Rifaximin: An antibiotic used to treat gastrointestinal infections.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(4-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-13-5-7-14(8-6-13)16-12-20-11-15(18(21)22-4-2)9-10-17(20)19-16/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYPDTOPQGIREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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